molecular formula C10H22N2 B8350756 3-[2-(Diethylamino)ethyl]pyrrolidine

3-[2-(Diethylamino)ethyl]pyrrolidine

Cat. No.: B8350756
M. Wt: 170.30 g/mol
InChI Key: HSLYYEYYNXRKGM-UHFFFAOYSA-N
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Description

3-[2-(Diethylamino)ethyl]pyrrolidine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure incorporates both a pyrrolidine ring, a common feature in bioactive molecules, and a diethylaminoethyl side chain, which can enhance solubility and influence molecular interactions . This combination makes it a valuable building block for constructing compounds with potential physiological activity. Researchers may find this reagent particularly useful for synthesizing novel molecules targeting the central nervous system. Structurally similar pyrrolidine derivatives have demonstrated robust anticonvulsant and antinociceptive (pain-blocking) properties in preclinical models . The antinociceptive effects are potentially linked to complex mechanisms, including the inhibition of voltage-gated sodium and calcium channels, as well as TRPV1 receptor antagonism . Furthermore, the diethylaminoethyl side chain is a recognized functional group in drug design, featured in known therapeutic agents and experimental compounds, such as those acting as allosteric modulators of the cannabinoid CB1 receptor . This application is being explored for developing new potential anti-obesity treatments with a potentially improved side-effect profile compared to orthosteric ligands . This compound is offered for research applications only. It is intended for use by qualified laboratory and scientific professionals. This product is strictly for research purposes and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling.

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N,N-diethyl-2-pyrrolidin-3-ylethanamine

InChI

InChI=1S/C10H22N2/c1-3-12(4-2)8-6-10-5-7-11-9-10/h10-11H,3-9H2,1-2H3

InChI Key

HSLYYEYYNXRKGM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC1CCNC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Potential Applications Reference
3-[2-(Diethylamino)ethyl]pyrrolidine C₉H₂₀N₂ 156.27 g/mol Pyrrolidine + diethylaminoethyl chain Drug intermediates, ligands -
N-(2-(pyrrolidin-1-yl)ethyl)-3-((diethylamino)methyl)-4-hydroxyquinoline-2-carboxamide C₂₁H₃₀N₄O₂ 370.49 g/mol Quinoline core + diethylaminoethyl-pyrrolidine hybrid Stimulation of immune cells (e.g., U937)
Pinacolyl S-2-diethylaminoethyl ethylphosphonothiolate C₁₃H₂₉NO₂PS 310.40 g/mol Phosphonothiolate + diethylaminoethyl chain Organophosphorus chemistry
2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione C₁₁H₉Cl₂NO₂ 274.10 g/mol Pyrrolidine dione + dichlorobenzyl group Pharmaceutical intermediates
Amlodipine ethyl analog (dihydropyridine derivative) C₂₁H₂₇ClN₂O₅ 422.90 g/mol Dihydropyridine + ester/chlorophenyl groups Calcium channel modulation

Key Comparative Insights

Pyrrolidine vs. Quinoline Hybrids

The quinoline-based analog (C₂₁H₃₀N₄O₂, ) shares the diethylaminoethyl-pyrrolidine moiety but incorporates a 4-hydroxyquinoline core. This hybrid structure likely enhances π-π stacking interactions in biological systems, as evidenced by its activity in stimulating U937 immune cells.

Role of Phosphonothiolate Groups

The phosphonothiolate compound () demonstrates how the diethylaminoethyl chain can be integrated into organophosphorus agents. Such derivatives are often studied for their reactivity in nerve agent detoxification or catalytic applications. The absence of a phosphorus center in this compound limits its utility in these contexts but avoids associated toxicity risks.

Pyrrolidine Dione Derivatives

2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione () highlights the impact of ring modification. The dione group introduces hydrogen-bonding sites and electron-withdrawing effects, which are absent in the target compound. This structural difference may render the dione derivative more suitable as a protease inhibitor or anticonvulsant, whereas the tertiary amine in this compound could favor receptor binding (e.g., adrenergic or serotonin receptors).

Dihydropyridine vs. Pyrrolidine Scaffolds

Dihydropyridine derivatives like the Amlodipine analog () are renowned for cardiovascular applications (e.g., hypertension). The dihydropyridine ring’s planar structure and ester groups enable calcium channel blocking, a mechanism unlikely for this compound due to its saturated ring and lack of ester functionalities.

Preparation Methods

Reaction Mechanism and Conditions

  • Precursor Synthesis :

    • Reacting epichlorohydrin with N,N-diethylethylenediamine forms an epoxy intermediate, which is subsequently treated with sodium cyanide to yield the hydroxybutyronitrile precursor.

    • Key Conditions :

      • Temperature: 3–37°C (stepwise heating).

      • Solvent: Ethanol/water mixture.

      • Yield: ~70–80% (estimated based on analogous reactions).

  • Reductive Cyclization :

    • The hydroxybutyronitrile undergoes hydrogenation (50 psi H₂) with Raney nickel at 20–50°C.

    • Catalyst System : Raney nickel alone or mixed with palladium on carbon enhances cyclization efficiency.

    • Product Isolation :

      • Acidic workup (HCl) followed by neutralization (NaOH) and vacuum distillation yields the free base.

      • Reported Yield : 30% (for analogous 3-pyrrolidinol).

Challenges and Optimizations

  • Steric Hindrance : The diethylaminoethyl group may impede cyclization, necessitating higher catalyst loading or prolonged reaction times.

  • Purification : Vacuum distillation at 80–120°C (5–20 mmHg) is critical to isolate the volatile free base.

Alkylation of Pyrrolidine Derivatives

Direct alkylation of pyrrolidine with 2-chloro-N,N-diethylethylamine offers a straightforward route but requires careful handling to avoid over-alkylation.

Protocol

  • Reaction Setup :

    • Pyrrolidine is dissolved in anhydrous THF under nitrogen.

    • Alkylating Agent : 2-chloro-N,N-diethylethylamine (1.2 equiv).

    • Base : Potassium carbonate (2.0 equiv) to scavenge HCl.

  • Conditions :

    • Temperature: Reflux at 66°C for 24 hours.

    • Yield : ~45–50% (based on similar tertiary amine syntheses).

Limitations

  • Competitive Reactions : Quaternization of pyrrolidine’s amine group occurs without strict stoichiometric control.

  • Workup : Extraction with ethyl acetate and brine removes unreacted starting materials.

Michael Addition-Cyclization Strategy

This two-step method leverages conjugate addition followed by intramolecular cyclization.

Step 1: Michael Addition

  • Substrates : Acrylonitrile and N,N-diethylethylenediamine .

  • Conditions :

    • Solvent: Methanol, 25°C.

    • Catalyst: Triethylamine (10 mol%).

    • Intermediate : 3-(diethylaminoethyl)aminopropionitrile.

Step 2: Cyclization

  • Reduction : Hydrogenation (Raney nickel, 50 psi H₂) converts the nitrile to a primary amine.

  • Cyclization : Heating at 80°C in toluene induces ring closure.

  • Overall Yield : ~35–40%.

Reductive Amination of Ketone Precursors

A ketone intermediate, 3-(2-oxoethyl)pyrrolidine , undergoes reductive amination with diethylamine.

Procedure

  • Ketone Synthesis : Oxidation of 3-(2-hydroxyethyl)pyrrolidine (Jones reagent).

  • Reductive Amination :

    • Conditions : Sodium cyanoborohydride (NaBH₃CN), methanol, pH 5–6 (acetic acid).

    • Yield : ~55–60%.

Advantages

  • Chemoselectivity : NaBH₃CN selectively reduces imine intermediates without affecting ketones.

Ring-Opening of Lactams

Opening δ-valerolactam with 2-(diethylamino)ethylmagnesium bromide provides an alternative pathway.

Process

  • Grignard Reaction :

    • δ-valerolactam reacts with the Grignard reagent in THF at −78°C.

  • Acidic Workup : Hydrolysis with HCl yields the ammonium salt, which is neutralized to the free base.

  • Yield : ~40%.

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Reductive Cyclization30High atom economyMulti-step precursor synthesis
Alkylation45–50SimplicityOver-alkylation risk
Michael Addition35–40Mild conditionsModerate yield
Reductive Amination55–60High selectivityRequires ketone synthesis
Lactam Ring-Opening40Direct side-chain introductionLow-temperature requirements

Q & A

Q. What are the common synthetic routes for preparing 3-[2-(Diethylamino)ethyl]pyrrolidine, and what reaction conditions are optimal for high yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, reacting pyrrolidine derivatives with diethylaminoethyl halides under basic conditions (e.g., NaH in THF at 0°C) can yield the target compound. Key parameters include:
  • Solvent : Polar aprotic solvents like THF or DMF enhance reaction efficiency.
  • Temperature : Controlled temperatures (0–25°C) minimize side reactions.
  • Catalyst : Pd(PPh₃)₄ may improve cross-coupling efficiency in complex pathways .
    Table 1 : Example reaction conditions from literature:
Reaction TypeReagentsConditionsYield Range
AlkylationNaH, THF0°C, 12h60–75%
Cross-couplingPd(PPh₃)₄, Cs₂CO₃Dioxane, reflux45–60%

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups and stereochemistry (e.g., diethylaminoethyl protons at δ 2.5–3.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 183.2).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% purity threshold for pharmacological studies) .

Q. What are the key considerations when designing experiments to assess the pharmacological activity of this compound?

  • Methodological Answer :
  • In vitro assays : Use cell lines expressing target receptors (e.g., GPCRs) to evaluate binding affinity (IC₅₀).
  • Dose-response curves : Test concentrations spanning 1 nM–100 µM to determine potency and efficacy.
  • Control groups : Include vehicle controls and reference compounds (e.g., known GPCR ligands) .

Advanced Research Questions

Q. How can computational chemistry be applied to optimize the synthesis pathway of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction intermediates and transition states to identify energy barriers. For example:
  • Reaction Path Search : Tools like GRRM or Gaussian simulate alternative pathways to avoid high-energy intermediates.
  • Machine Learning : Train models on existing reaction datasets to predict optimal solvents/catalysts .
    Case Study : ICReDD’s workflow reduced optimization time by 40% for similar pyrrolidine derivatives by integrating computational and experimental data .

Q. What strategies are recommended for resolving contradictions in reported bioactivity data for pyrrolidine derivatives like this compound?

  • Methodological Answer :
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, PubMed) to identify trends.
  • Experimental Replication : Standardize assay conditions (e.g., pH, temperature) across labs.
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., diethylamino vs. dimethylamino groups) to isolate bioactivity drivers .

Q. How do reaction parameters such as solvent choice and temperature influence the stereochemical outcomes in the synthesis of this compound?

  • Methodological Answer :
  • Solvent Polarity : Polar solvents stabilize charged intermediates, favoring cis-isomers.
  • Low-Temperature Conditions : Slow reaction kinetics enhance stereoselectivity (e.g., –20°C yields 85% cis vs. 50% at 25°C).
  • Chiral Catalysts : Use (R)-BINAP or similar ligands to induce enantioselectivity (>90% ee) .

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